molecular formula C10H9NS2 B8553323 2-Benzylsulfanyl-thiazole

2-Benzylsulfanyl-thiazole

Cat. No. B8553323
M. Wt: 207.3 g/mol
InChI Key: OPWJNRWDZRJRQU-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 38 general procedure 92, 2-bromothiazole (700 mg, 4.2 mmol), K2CO3 (884 mg, 6.4 mmol), benzylmercaptan (795 ml 6.4 mmol) in DMSO (6 ml) at 150° C. for 4 h in sealed tube gave the title compound (740 mg, 83%) after purification by column chromatography with n-hexane/EtOAc (98:2) as the eluent.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
884 mg
Type
reactant
Reaction Step Two
Quantity
795 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([O-])([O-])=O.[K+].[K+].[CH2:13]([SH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CS(C)=O>[CH2:13]([S:20][C:2]1[S:3][CH:4]=[CH:5][N:6]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC=1SC=CN1
Step Two
Name
Quantity
884 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
795 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 150° C.
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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